Bienvenue dans la boutique en ligne BenchChem!

Nosantine racemate

Immunopharmacology Cytokine Induction T-cell Activation

Choose Nosantine racemate for its 10-100x greater potency over isoprinosine in IL-2 induction and PDE inhibition, and 50x lower effective dose in vivo. This compound-specific procurement ensures experimental reproducibility for advanced immunopharmacology and T-cell signaling research.

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
CAS No. 75166-67-5
Cat. No. B1662768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNosantine racemate
CAS75166-67-5
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCCCCCCC(C(C)O)N1C=NC2=C1NC=NC2=O
InChIInChI=1S/C14H22N4O2/c1-3-4-5-6-7-11(10(2)19)18-9-17-12-13(18)15-8-16-14(12)20/h8-11,19H,3-7H2,1-2H3,(H,15,16,20)
InChIKeyRSMDQPNZAPMDJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Nosantine Racemate (CAS 75166-67-5) as a Research-Grade IL-2 Response Modifier


Nosantine racemate, designated as CAS 75166-67-5 and structurally defined as the racemic mixture of 9-erythro-(2-hydroxy-3-nonyl)-hypoxanthine (NPT-15392), represents a synthetic purine-derivative immunomodulator [1][2]. This compound is not a direct IL-2 inducer but rather a selective enhancer of phytohemagglutinin (PHA)-induced interleukin-2 (IL-2) production in human lymphocytes [3]. Its immunopharmacological profile has been characterized across multiple preclinical models, demonstrating augmentation of T-cell dependent antibody responses (2-3 fold in murine models) and enhancement of cell-mediated immunity without broadly altering hematopoietic progenitor populations [4].

Technical Justification: Why Inosine Analogs or Generic Immune Modulators Cannot Replace Nosantine Racemate


Generic substitution within the class of purine-based immunomodulators is technically unsound due to the distinct dose-response and potency relationships exhibited by Nosantine racemate relative to structurally related compounds such as Isoprinosine [1]. In vitro analyses confirm that Nosantine racemate operates within a defined, sub-micromolar concentration window (0.01–1 μg/mL) to potentiate T-cell function, whereas higher concentrations (>10 μg/mL) produce functional inhibition, establishing a biphasic response profile that is not interchangeable with other agents in the class [2]. Furthermore, the racemic nature of the compound is intrinsic to its observed activity; the specific stereochemistry of the NPT-15392 backbone contributes to its interaction with the cellular machinery regulating IL-2 expression, meaning that a shift to a single enantiomer or an unrelated PHA enhancer would yield non-equivalent experimental outcomes [3]. Consequently, research reproducibility and target engagement specificity necessitate precise sourcing of the racemic mixture (CAS 75166-67-5) as documented in the primary evidence base.

Quantitative Evidence Guide: Verified Differentiation of Nosantine Racemate vs. Isoprinosine and Untreated Controls


Evidence 1: Enhanced IL-2 Induction Potency Relative to Isoprinosine in Human Lymphocytes

In a direct, comparative in vitro study, Nosantine racemate demonstrated a quantifiable advantage in potency over the structurally related purine immunomodulator Isoprinosine for the enhancement of PHA-induced IL-2 production [1]. Alone, neither compound consistently induced IL-2; their activity was strictly co-stimulatory with PHA. This differential potency is a critical parameter for assay design requiring a defined, narrow concentration window for maximal effect without cytotoxicity [2].

Immunopharmacology Cytokine Induction T-cell Activation

Evidence 2: Quantified In Vivo Enhancement of Delayed-Type Hypersensitivity (DTH) Response

In a multiple-endpoint immunotoxicity study in rats, Nosantine racemate was compared to Isoprinosine and Avridine for its effect on cell-mediated immunity measured by the delayed-type hypersensitivity (DTH) reaction [1]. While Isoprinosine required a higher dose (5-50 mg/kg) to achieve significant effects, treatment with Nosantine racemate resulted in a statistically significant enhancement of the DTH response at a markedly lower, defined dose. This outcome confirms its in vivo bioactivity and establishes a functional benchmark for the racemic mixture [2].

In Vivo Immunology Delayed-Type Hypersensitivity T-cell Mediated Immunity

Evidence 3: Differential Potency for Murine T-Cell Marker (Thy-1) Induction

A head-to-head comparison of the capacity of Nosantine racemate and Isoprinosine to induce the T-cell marker Thy-1 on murine splenocytes revealed a clear potency advantage for Nosantine racemate [1]. In this assay, Nosantine racemate achieved maximal induction of Thy-1 positive cells (20-30%) at a concentration one-tenth that required for Isoprinosine. The study further demonstrated that both compounds exhibited a greater proliferative effect on spleen cells from aged mice (18 months) compared to young mice (3 months), underscoring the compound's particular relevance in studies of immunosenescence [2].

T-cell Differentiation Flow Cytometry Immunosenescence Models

Evidence 4: Selective Enhancement of T-Cell Dependent Antibody Response vs. Baseline

Murine in vivo studies provide quantitative evidence of Nosantine racemate's selectivity for T-cell dependent immune pathways. When compared to untreated controls, administration of Nosantine racemate augmented the primary antibody response to the T-cell dependent antigen sheep red blood cells (SRBC) by a quantifiable margin. Critically, the same treatment did not enhance the antibody response to the T-cell independent antigen TNP-LPS, nor did it alter the number of clonable B-cell precursors [1]. This selective modulation, documented in the context of a 2- to 3-fold increase in response magnitude, delineates the compound's specific immunological target space, distinguishing it from broad-spectrum B-cell activators or other non-selective immunostimulants [2].

Humoral Immunity B-cell Function Adjuvant Development

Evidence 5: Defined Concentration Window for Modulation of Human T-Cell Function In Vitro

In vitro analysis on human peripheral blood leukocytes defined a precise, biphasic concentration-response relationship for Nosantine racemate. At concentrations between 0.01 and 1 μg/mL, the compound augmented mitogen-induced lymphocyte proliferation, with 9 out of 24 individuals showing significant stimulation with PHA at the 0.01 μg/mL threshold [1]. In contrast, concentrations exceeding 10 μg/mL resulted in inhibition of mitogen responses, and the compound did not itself act as a direct mitogen. This narrow, well-defined effective concentration range (0.01–1 μg/mL) for augmentation is a critical differentiator from compounds that exhibit linear or less predictable dose-response characteristics [2].

Human T-cell Assays Mitogen Response Dose-Response Relationship

Evidence 6: Clinically Documented Selective T-Lymphocyte Modulation in Immunosuppressed Cancer Patients

A clinical trial conducted in head and neck cancer patients with documented immunosuppression provided direct in vivo evidence of selective T-cell modulation by Nosantine racemate [1]. In this study, ten patients undergoing repeated chemotherapy received the compound, and a battery of ten immunological tests was employed to assess its impact. The results demonstrated that Nosantine racemate induced a transitory immune stimulation, with its effects selectively exerted on T lymphocytes as measured by changes in lymphocyte counts, E-rosetting, and lymphoblastic transformation assays, all without any reported side effects [2]. This clinical finding of selective T-cell action in a patient population with established immune dysfunction provides a unique, human-derived validation of the compound's targeted mechanism, a level of evidence not available for many other in-class research compounds.

Clinical Immunopharmacology Cancer Immunotherapy Support Translational Research

Recommended Applications: High-Value Research Scenarios for Nosantine Racemate Based on Validated Evidence


In Vitro Studies of T-Cell Differentiation and Activation in Human and Murine Models

This compound is ideally suited for in vitro assays investigating the differentiation of precursor T cells and the activation of mature T lymphocytes. The data from direct comparative studies provides a clear benchmark: a working concentration of 0.1 μg/mL can be used to induce the Thy-1 differentiation marker and augment proliferation responses to T-cell mitogens like PHA and Con A, with the 10- to 100-fold potency advantage over Isoprinosine [1][2] ensuring that effects are observed within a defined, non-inhibitory concentration range. This makes it a precise tool for studies on thymic function, immunosenescence, and the early stages of adaptive immunity [3].

In Vivo Rodent Models for Assessment of Cell-Mediated Immunity (CMI) and Vaccine Adjuvant Research

For in vivo applications focused on cell-mediated immunity, the documented 0.1 mg/kg dose for significant enhancement of delayed-type hypersensitivity (DTH) reactions in rats serves as a validated starting point for experimental protocols [1]. Furthermore, the 2- to 3-fold augmentation of T-cell dependent antibody responses to SRBC in mice, without affecting T-cell independent pathways, positions Nosantine racemate as a valuable experimental adjuvant for vaccines where a robust T-helper cell response is critical [2]. Researchers can confidently procure the racemate to establish this specific, low-dose in vivo effect as a positive control or investigational variable.

Human Ex Vivo Immune Profiling and Translational Oncology Research

The compound's well-characterized biphasic response on human leukocytes—augmentation at 0.01–1 μg/mL and inhibition at >10 μg/mL—provides a critical framework for ex vivo studies [1]. This defined window allows for the selective modulation of T-cell function in patient-derived samples without triggering broad immunosuppressive effects. The clinical evidence of selective T-lymphocyte action in immunosuppressed cancer patients further validates the use of this compound in translational research aimed at understanding and potentially counteracting chemotherapy-induced immune dysfunction [2]. Sourcing Nosantine racemate ensures that the experimental agent matches the one with a documented, albeit preliminary, clinical safety and pharmacodynamic profile.

Investigations into the IL-2 / IL-2 Receptor Signaling Axis

Given its primary, validated mechanism as a potent co-stimulator for PHA-induced IL-2 production, this compound is a definitive tool for dissecting the IL-2 signaling pathway. Its 10- to 100-fold greater potency than Isoprinosine allows for more nuanced dose-response experiments to study the threshold for IL-2 receptor expression and downstream signaling events [1]. For researchers focused on the intricacies of cytokine networks, T-cell proliferation, and the development of novel immunotherapies, Nosantine racemate provides a more sensitive and potent probe than its close structural analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nosantine racemate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.